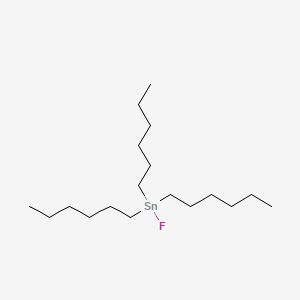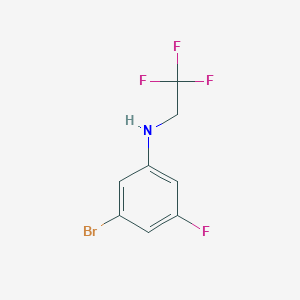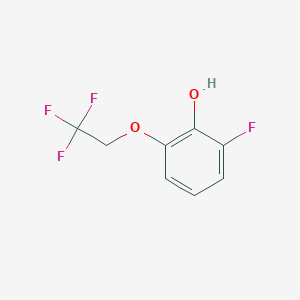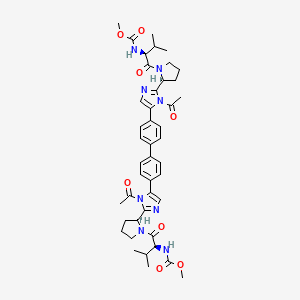
Fluorotrihexylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by the presence of a tin (Sn) atom bonded to three hexyl groups and one fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorotrihexylstannane can be synthesized through the reaction of trihexyltin hydride with a fluorinating agent. One common method involves the use of hydrogen fluoride (HF) or a fluoride salt under controlled conditions. The reaction typically proceeds as follows:
(C6H13)3SnH+HF→(C6H13)3SnF+H2
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the handling of hazardous reagents like hydrogen fluoride.
Analyse Chemischer Reaktionen
Types of Reactions: Fluorotrihexylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium chloride (NaCl) or potassium iodide (KI) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include trihexyltin halides or alkoxides.
Oxidation: Products may include higher oxidation state tin compounds.
Reduction: Reduced tin species are formed.
Wissenschaftliche Forschungsanwendungen
Fluorotrihexylstannane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.
Medicine: Research is ongoing to explore the potential of organotin compounds in medicinal chemistry, including their use as anticancer agents.
Industry: this compound is used in the production of specialty chemicals and materials, including catalysts and stabilizers.
Wirkmechanismus
The mechanism of action of fluorotrihexylstannane involves its interaction with molecular targets through the tin center. The tin atom can coordinate with various ligands, influencing the reactivity and stability of the compound. The fluorine atom enhances the compound’s electrophilicity, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Trihexyltin Hydride (C18H40Sn): Similar structure but with a hydrogen atom instead of fluorine.
Trihexyltin Chloride (C18H39ClSn): Chlorine atom replaces the fluorine atom.
Trihexyltin Bromide (C18H39BrSn): Bromine atom replaces the fluorine atom.
Uniqueness: Fluorotrihexylstannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom’s high electronegativity influences the compound’s behavior in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
20153-50-8 |
|---|---|
Molekularformel |
C18H39FSn |
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
fluoro(trihexyl)stannane |
InChI |
InChI=1S/3C6H13.FH.Sn/c3*1-3-5-6-4-2;;/h3*1,3-6H2,2H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
VIQZOBIMPYFTNZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[Sn](CCCCCC)(CCCCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)



![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13432032.png)




![4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B13432051.png)
![[4-(Difluoromethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B13432054.png)

